Norfenefrine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Norfenefrine, also known as meta-octopamine, 3-octopamine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent . It is used as a sympathomimetic drug, which means it mimics the actions of the sympathetic nervous system. The primary targets of Norfenefrine are the alpha-adrenergic receptors .
Mode of Action
As an adrenergic agent, it is believed to interact with alpha-adrenergic receptors, leading to a series of changes in the cell signaling pathways . This interaction can lead to various physiological effects, such as increased heart rate and blood pressure.
Biochemical Pathways
It is known that adrenergic agents like norfenefrine can affect the neuroactive ligand-receptor interaction pathway . This can lead to downstream effects such as the release of neurotransmitters, modulation of nerve signal transmission, and changes in cellular metabolism.
Pharmacokinetics
It is known that norfenefrine is metabolized into m-hydroxymandelic acid .
Result of Action
The result of Norfenefrine’s action can vary depending on the specific physiological context. For instance, it can control blood pressure in acute hypotensive states such as pheochromocytomectomy, sympathectomy, poliomyelitis, spinal anesthesia, myocardial infarction, septicemia, blood transfusion, and drug reactions . It can also serve as an adjunct in the treatment of cardiac arrest and hypotension .
Biochemical Analysis
Biochemical Properties
Norfenefrine hydrochloride functions primarily as an adrenergic agent, interacting with adrenergic receptors in the body. It is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of catecholamines . The interaction with these enzymes results in the breakdown of this compound into inactive metabolites. Additionally, this compound can interact with adrenergic receptors, particularly alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure .
Cellular Effects
This compound exerts various effects on different cell types. In vascular smooth muscle cells, it induces vasoconstriction by activating alpha-adrenergic receptors, leading to an increase in intracellular calcium levels . This activation results in the contraction of smooth muscle cells and subsequent vasoconstriction. In neuronal cells, this compound acts as a neurotransmitter, influencing cell signaling pathways and gene expression . It can modulate the release of other neurotransmitters such as norepinephrine and dopamine, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to adrenergic receptors. Upon binding to alpha-adrenergic receptors, it activates the G-protein coupled receptor (GPCR) signaling pathway . This activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction . Additionally, this compound can inhibit the reuptake of norepinephrine, prolonging its action at the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro studies has shown sustained vasoconstrictive effects on vascular smooth muscle cells . In in vivo studies, prolonged administration of this compound can lead to desensitization of adrenergic receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily induces vasoconstriction and increases blood pressure . At higher doses, it can lead to adverse effects such as tachycardia, arrhythmias, and hypertension . Threshold effects have been observed, where a certain dosage is required to elicit a significant physiological response. Toxic effects at high doses include severe cardiovascular complications and potential neurotoxicity .
Metabolic Pathways
This compound is metabolized primarily by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes . These enzymes convert this compound into inactive metabolites, which are then excreted from the body. The metabolic pathways involve the oxidation of the amine group and methylation of the catechol group . This metabolism affects the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by adrenergic neurons via the norepinephrine transporter (NET) and stored in synaptic vesicles . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within adrenergic neurons and vascular smooth muscle cells . It is stored in synaptic vesicles within neurons and released upon stimulation. The activity and function of this compound are influenced by its localization, as it needs to be in proximity to adrenergic receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Preparation Methods
Norfenefrine hydrochloride can be synthesized using m-hydroxybenzaldehyde as a starting material. The synthetic route involves several steps, including reduction and amination reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Norfenefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Norfenefrine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: It is studied for its role as a neurotransmitter and its effects on various biological systems.
Medicine: It is used in the treatment of hypotension and as a vasoconstrictor in certain medical conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Norfenefrine hydrochloride is similar to other phenethylamine derivatives, such as:
Norepinephrine: A naturally occurring catecholamine with similar vasoconstrictive properties.
Phenylephrine: Another α-adrenergic receptor agonist used as a decongestant and vasopressor.
Etilefrine: A synthetic derivative used to treat hypotension.
Metaraminol: Used to treat acute hypotensive states. This compound is unique in its specific targeting of α1-adrenergic receptors and its role as a minor neurotransmitter
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046710 | |
Record name | Norfenefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-94-6, 15308-34-6 | |
Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esbuphon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Esbuphon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norfenefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Norfenefrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFENEFRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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